Barbamide

Description

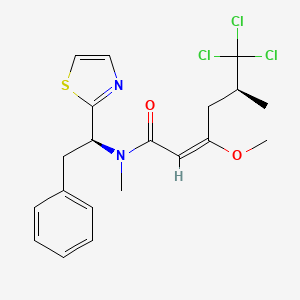

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H23Cl3N2O2S |

|---|---|

Poids moléculaire |

461.8 g/mol |

Nom IUPAC |

(E,5S)-6,6,6-trichloro-3-methoxy-N,5-dimethyl-N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]hex-2-enamide |

InChI |

InChI=1S/C20H23Cl3N2O2S/c1-14(20(21,22)23)11-16(27-3)13-18(26)25(2)17(19-24-9-10-28-19)12-15-7-5-4-6-8-15/h4-10,13-14,17H,11-12H2,1-3H3/b16-13+/t14-,17-/m0/s1 |

Clé InChI |

UGNRFJOMRFTXSQ-ITRHSTPOSA-N |

SMILES isomérique |

C[C@@H](C/C(=C\C(=O)N(C)[C@@H](CC1=CC=CC=C1)C2=NC=CS2)/OC)C(Cl)(Cl)Cl |

SMILES canonique |

CC(CC(=CC(=O)N(C)C(CC1=CC=CC=C1)C2=NC=CS2)OC)C(Cl)(Cl)Cl |

Synonymes |

4-O-demethylbarbamide barbamide |

Origine du produit |

United States |

Foundational & Exploratory

Barbamide: A Technical Guide to its Discovery, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbamide, a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula, has emerged as a molecule of significant interest due to its unique chemical structure and diverse biological activities. Initially identified for its potent molluscicidal properties, recent research has unveiled its capacity to interact with mammalian neuronal receptors, highlighting its potential as a scaffold for novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its discovery, biosynthetic pathway, and pharmacological profile. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and biological characterization, and visual representations of its molecular pathways and experimental workflows to support further research and development.

Introduction

Marine cyanobacteria are a prolific source of structurally novel and biologically active secondary metabolites. Among these, Lyngbya majuscula (now also referred to as Moorea producens) has been a particularly rich source of diverse natural products.[1] this compound was first discovered in a Curaçao collection of L. majuscula during a bioassay-guided fractionation aimed at identifying molluscicidal compounds.[2][3] Its structure is characterized by several unique features, including a trichloromethyl group and a methyl enol ether of a β-keto amide.[2][3] While its initial discovery focused on its toxicity to mollusks, subsequent investigations have revealed a more nuanced pharmacological profile, with demonstrated affinity for several mammalian central nervous system (CNS) receptors.[4][5][6] This has opened new avenues for the investigation of this compound and its analogs as potential leads in drug discovery.

Quantitative Data Summary

Table 1: Biological Activity of this compound

| Activity Type | Assay Organism/Cell Line | Metric | Value | Reference(s) |

| Molluscicidal Activity | Biomphalaria glabrata | LC100 | 10 µg/mL | [2][3] |

Table 2: Receptor Binding Affinity of this compound

| Receptor | Metric | Value (nM) | Reference(s) |

| Kappa Opioid Receptor (KOR) | Ki | 79.14 | [6][7] |

| Sigma-1 Receptor | Ki | 2256 | [6][7] |

| Sigma-2 Receptor (TMEM97) | Ki | 2640 | [6][7] |

| Dopamine D3 Receptor (D3R) | Ki | 446 | [6][7] |

| Dopamine Transporter (DAT) | Ki | 3100 | [6][7] |

Table 3: Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 40.7 ± 3.5 | [6] |

| BT-549 | Triple-Negative Breast Cancer | 42.1 ± 5.1 | [6] |

| MCF-7 | Luminal A Breast Cancer | 38.9 ± 8.1 | [6] |

| HEK-293 | Human Embryonic Kidney | 51.6 ± 0.6 | [6] |

Experimental Protocols

Bioassay-Guided Fractionation and Isolation of this compound

This protocol outlines the general procedure for the isolation of this compound from Lyngbya majuscula using bioassay-guided fractionation.

Materials:

-

Freeze-dried Lyngbya majuscula biomass

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Silica gel for vacuum-liquid chromatography (VLC)

-

C18 reversed-phase silica gel for VLC

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Solvents for HPLC (acetonitrile, water)

-

Rotary evaporator

-

Molluscicide bioassay (e.g., using Biomphalaria glabrata)

Procedure:

-

Extraction:

-

Exhaustively extract the freeze-dried L. majuscula biomass with a 2:1 mixture of DCM:MeOH.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude organic extract.

-

-

Initial Fractionation (Silica Gel VLC):

-

Subject the crude extract to VLC on a silica gel column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexanes, followed by increasing concentrations of EtOAc in hexanes, and finally pure EtOAc and then MeOH.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Test each fraction for molluscicidal activity.

-

-

Bioassay-Guided Selection:

-

Identify the most active fraction(s) from the initial fractionation. The fraction eluting with 2:3 Hexanes:EtOAc has been reported to contain this compound.[6]

-

-

Secondary Fractionation (Reversed-Phase VLC):

-

Further fractionate the active fraction using VLC on C18 reversed-phase material.

-

Elute with a gradient of decreasing polarity, such as a MeOH/H₂O gradient (e.g., starting from 60% MeOH to 100% MeOH).

-

Again, test the resulting fractions for molluscicidal activity.

-

-

Final Purification (RP-HPLC):

-

Purify the active fraction from the reversed-phase VLC using RP-HPLC on a C18 column.

-

Use an isocratic or gradient elution with a suitable solvent system, such as acetonitrile/water.

-

Monitor the elution by UV detection and collect the peak corresponding to this compound. The yield of pure this compound is approximately 0.6% of the initial crude extract.

-

Radioligand Binding Assay for Kappa Opioid Receptor (KOR)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the KOR.

Materials:

-

Cell membranes prepared from cells stably expressing the human KOR.

-

Radioligand specific for KOR (e.g., [³H]U-69,593).

-

This compound solution at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known KOR ligand, e.g., 10 µM U-69,593).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate or microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add the non-specific binding control.

-

Bring the final volume to a fixed amount with assay buffer.

-

-

Incubation:

-

Incubate the assay mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This protocol details the measurement of SOCE in dorsal root ganglion (DRG) neurons in response to this compound.

Materials:

-

Primary DRG neurons cultured on glass coverslips.

-

Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP).

-

Extracellular recording solution (ERS) with and without calcium.

-

Thapsigargin (a SERCA inhibitor to deplete ER calcium stores).

-

This compound solution.

-

Fluorescence microscopy setup with a perfusion system.

-

Image acquisition and analysis software.

Procedure:

-

Cell Loading:

-

If using a chemical indicator, incubate the DRG neurons with Fura-2 AM in ERS to allow the dye to enter the cells and be de-esterified.

-

Wash the cells to remove excess dye.

-

-

Baseline Measurement:

-

Mount the coverslip with the loaded cells onto the microscope stage and perfuse with ERS containing calcium.

-

Record baseline fluorescence for a few minutes.

-

-

Calcium Store Depletion:

-

Switch the perfusion to a calcium-free ERS to prevent calcium influx.

-

After a brief period, add thapsigargin to the calcium-free ERS to deplete the intracellular calcium stores of the endoplasmic reticulum. This will cause a transient increase in cytosolic calcium as it leaks from the ER.

-

-

This compound Application:

-

While still in calcium-free ERS with thapsigargin, apply this compound (or vehicle control) and incubate for a few minutes.

-

-

Induction of SOCE:

-

Reintroduce the ERS containing calcium. This will trigger the opening of store-operated calcium channels in the plasma membrane, leading to a significant influx of calcium, which is observed as a sharp increase in fluorescence.

-

-

Data Acquisition and Analysis:

-

Continuously record the fluorescence intensity throughout the experiment.

-

Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after the reintroduction of calcium.

-

Compare the SOCE response in this compound-treated cells to that in vehicle-treated cells to determine the effect of this compound. Recent studies have shown that this compound enhances the SOCE response in sensory neurons.[6][7]

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in L. majuscula.

Experimental Workflow for this compound Isolation

Caption: Bioassay-guided isolation workflow for this compound.

Signaling Pathway of this compound in Sensory Neurons

Caption: Proposed signaling pathway of this compound in sensory neurons.

Conclusion

This compound represents a fascinating marine natural product with a rich history of discovery and a promising future in pharmacology. Its journey from a molluscicidal agent to a modulator of mammalian neuronal signaling pathways underscores the importance of continued exploration of natural sources for novel chemical entities. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in natural products chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound and its analogs. The unique structure and biological activity profile of this compound make it an attractive scaffold for medicinal chemistry efforts aimed at developing new therapeutics for a range of disorders, particularly those involving the central nervous system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence-based Measurement of Store-operated Calcium Entry in Live Cells: from Cultured Cancer Cell to Skeletal Muscle Fiber [jove.com]

- 7. books.rsc.org [books.rsc.org]

Barbamide: A Technical Guide to its Isolation and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and structure elucidation of barbamide, a fascinating and biologically active natural product. This compound, first identified from the marine cyanobacterium Lyngbya majuscula, has garnered significant interest due to its unique chemical features and potential pharmacological applications. This document details the original bioassay-guided isolation protocol and the comprehensive spectroscopic analysis that led to the determination of its complex structure.

Introduction to this compound

This compound is a chlorinated lipopeptide originally discovered from a Curaçao collection of the marine cyanobacterium Lyngbya majuscula.[1][2] The initial investigation into this organism was prompted by the potent toxicity of its lipid extract to the mollusc Biomphalaria glabrata, a snail that is an intermediate host for the parasite Schistosoma. Bioassay-guided fractionation of this extract led to the isolation of this compound as the active molluscicidal agent, with a lethal concentration (LC100) of 10 µg/mL.[1][2]

Structurally, this compound is a unique natural product incorporating several unusual moieties, including a trichloromethyl group and a methyl enol ether of a β-keto amide.[1][2] More recent research has expanded on its biological profile, revealing that this compound exhibits affinity for various receptors and transporters in the mammalian nervous system, including the dopamine transporter, the kappa opioid receptor, and sigma receptors.[3][4] This suggests that this compound may serve as a valuable lead compound in the development of new therapeutic agents.

Isolation of this compound

The isolation of this compound from Lyngbya majuscula was originally achieved through a bioassay-guided fractionation process, targeting its molluscicidal activity. The general workflow for the isolation is outlined below.

Experimental Workflow for this compound Isolation

Caption: Bioassay-guided isolation workflow for this compound.

Experimental Protocols

1. Collection and Extraction:

-

Specimens of the marine cyanobacterium Lyngbya majuscula were collected from the Caribbean Sea.

-

The collected biomass was extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) to yield a crude lipid extract.

2. Bioassay-Guided Fractionation:

-

The crude extract was subjected to a series of bioassays to guide the fractionation process. These included:

-

Molluscicidal assay: against Biomphalaria glabrata.

-

Brine shrimp toxicity assay: against Artemia salina.

-

Ichthyotoxicity assay: against goldfish (Carassius auratus).

-

-

The molluscicidal activity was specifically tracked to guide the separation of the active components.

-

The crude extract was fractionated using column chromatography.

3. Purification:

-

Fractions exhibiting significant molluscicidal activity were combined for further purification.

-

The final purification was achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on an octadecyl-silylated (ODS) silica gel column.

-

Elution with a solvent system of methanol and water (4:1) yielded pure this compound as a pale yellow oil.[5]

A more recent re-isolation of this compound involved extraction with ethyl acetate (EtOAc) and methanol (MeOH), followed by partitioning with EtOAc and water. The EtOAc-soluble fraction was then subjected to normal-phase flash chromatography followed by reversed-phase flash chromatography to yield pure this compound.[3]

Structure Elucidation of this compound

The planar structure of this compound was determined through a combination of mass spectrometry and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the molecular formula of this compound. The observed mass-to-charge ratio (m/z) and the characteristic isotopic pattern for chlorine were crucial in establishing the elemental composition.

| Parameter | Value |

| Ionization Mode | ESI+ |

| Observed m/z [M+Na]⁺ | 483.6 |

| Calculated Formula | C₂₀H₂₃Cl₃N₂O₂S |

Table 1: Mass Spectrometry Data for this compound.[3]

NMR Spectroscopy

NMR experiments were conducted in deuterated chloroform (CDCl₃) at 500 MHz. The complete assignment of the proton and carbon signals was achieved through the analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR Data:

| Position | ¹³C (δc) | ¹H (δH, mult, J in Hz) |

| 1 | 16.5 | 1.01 (d, 6.9) |

| 2 | 34.0 | 2.50 (m) |

| 3 | 42.1 | 2.25 (dd, 14.5, 5.5), 2.10 (dd, 14.5, 8.5) |

| 4 | 104.9 | - |

| 5 | 158.4 | 5.15 (s) |

| 6 | 169.8 | - |

| 7 | 59.9 | 5.75 (m) |

| 8 | 35.8 | 3.25 (dd, 13.5, 5.5), 3.10 (dd, 13.5, 8.5) |

| 9 | 137.9 | - |

| 10 | 128.5 | 7.25 (m) |

| 11 | 128.8 | 7.25 (m) |

| 12 | 126.8 | 7.20 (m) |

| 13 | 170.2 | - |

| 14 | 115.6 | 7.10 (d, 3.2) |

| 15 | 142.1 | 7.60 (d, 3.2) |

| N-Me | 34.2 | 3.05 (s) |

| O-Me | 56.1 | 3.65 (s) |

Table 2: ¹H and ¹³C NMR data for this compound in CDCl₃.

Key Structural Features from NMR Analysis:

-

Trichloromethyl Group: The singlet at δc 104.9 in the ¹³C NMR spectrum was indicative of a carbon atom attached to three chlorine atoms.

-

Thiazole Ring: The signals at δH 7.10 (d) and 7.60 (d) with a coupling constant of 3.2 Hz, along with their corresponding carbon signals at δc 115.6 and 142.1, were characteristic of a 2,4-disubstituted thiazole ring.

-

N-methyldolaphenine Fragment: Analysis of COSY and HMBC correlations established the presence of an N-methyldolaphenine unit, which is derived from phenylalanine.

-

β-Keto Amide with Methyl Enol Ether: The HMBC correlations from the O-methyl protons (δH 3.65) to the enol carbon (δc 158.4) and from the enol proton (δH 5.15) to the amide carbonyl carbon (δc 169.8) confirmed the presence of the methyl enol ether of a β-keto amide.

The absolute configuration of the stereocenters in this compound was determined through total synthesis and comparison of the synthetic and natural products.[5]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Conclusion

The isolation and structure elucidation of this compound represent a classic example of natural product chemistry, employing bioassay-guided fractionation and detailed spectroscopic analysis to uncover a novel and complex molecular architecture. The unique structural features of this compound, particularly the trichloromethyl group, and its intriguing biological activities continue to make it a subject of interest for synthetic chemists, biochemists, and pharmacologists. This guide provides a comprehensive technical overview to aid researchers in understanding and potentially exploring this remarkable marine natural product.

References

- 1. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The this compound biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Barbamide Biosynthetic Pathway: A Technical Guide to its Gene Cluster and Molecular Machinery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide, a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula, has garnered significant interest due to its potent molluscicidal activity.[1][2] Its unique chemical structure, featuring a trichloromethyl group and a thiazole ring, is the product of a fascinating and complex biosynthetic pathway. This technical guide provides an in-depth analysis of the this compound gene cluster, the enzymatic reactions involved in its synthesis, and detailed methodologies for its study. The intricate interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules, along with a host of unique tailoring enzymes, makes the this compound pathway a compelling case study for natural product biosynthesis and a potential source of novel biocatalysts for synthetic biology and drug development.

The this compound Gene Cluster: A Hybrid PKS/NRPS System

The biosynthesis of this compound is orchestrated by a ~26 kb gene cluster, designated bar, containing 12 open reading frames (barA through barK).[1][2] This cluster encodes a hybrid PKS/NRPS system, a molecular assembly line that combines fatty acid and amino acid building blocks to construct the final natural product. The organization of the bar gene cluster is largely co-linear with the predicted biosynthetic steps.[1][2]

A summary of the deduced functions of the open reading frames (ORFs) within the bar gene cluster is presented below.

| Gene | Proposed Function of Encoded Protein |

| barA | Peptidyl Carrier Protein (PCP) |

| barB1 | Fe(II)/α-ketoglutarate-dependent halogenase |

| barB2 | Fe(II)/α-ketoglutarate-dependent halogenase |

| barC | Type II Thioesterase (TEII) |

| barD | Adenylation (A) domain for leucine activation |

| barE | NRPS/PKS hybrid module (A-PCP-KS) |

| barF | PKS module (AT-KR-ACP) and O-methyltransferase (O-MT) |

| barG | NRPS module (C-A-PCP-Cy) for phenylalanine and cysteine incorporation |

| barH | Putative transporter |

| barI | Putative regulatory protein |

| barJ | Putative FAD-dependent oxidoreductase |

| barK | Putative glycosyltransferase |

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a multi-step process that begins with the formation of a unique trichloroleucine starter unit, followed by chain elongation and termination. The proposed pathway is a testament to the remarkable catalytic versatility of microbial biosynthetic machinery.

Initiation: The Formation of Trichloroleucine

The biosynthesis of this compound commences with the activation of L-leucine. This process involves a series of enzymatic reactions catalyzed by the initial set of enzymes in the bar cluster:

-

Leucine Activation: The standalone adenylation (A) domain encoded by barD specifically recognizes and activates L-leucine by hydrolyzing ATP to form a leucyl-AMP intermediate and pyrophosphate.[1]

-

Thiolation: The activated leucine is then transferred to the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) encoded by barA, forming a thioester linkage.

-

Halogenation: The leucine, now tethered to BarA, undergoes a series of chlorination reactions. The Fe(II)/α-ketoglutarate-dependent halogenases, BarB1 and BarB2, are responsible for the addition of three chlorine atoms to the methyl group of leucine.[3] Isotope labeling studies have shown that dichloroleucine is a viable intermediate, while monochloroleucine is not, suggesting a specific order of chlorination events.[3]

-

Editing/Release: The type II thioesterase, BarC, is thought to play a proofreading role, ensuring the fidelity of the starter unit before it is passed on to the next module.

Elongation and Tailoring

Once the trichloroleucine starter unit is formed, it enters the main PKS/NRPS assembly line for chain elongation and further modification:

-

Module 1 (BarE): The adenylation domain of the BarE module recognizes and activates the trichloroleucine. This is followed by a condensation reaction catalyzed by the ketosynthase (KS) domain, which attaches the trichloroleucine to the growing chain.

-

Module 2 (BarF): The acyltransferase (AT) domain of BarF loads a malonyl-CoA extender unit onto the acyl carrier protein (ACP). The ketoreductase (KR) domain then reduces the resulting β-keto group. A key tailoring step occurs here, where the O-methyltransferase (O-MT) domain methylates the hydroxyl group.

-

Module 3 (BarG): This NRPS module is responsible for the incorporation of the final two amino acid residues. The first adenylation domain of BarG activates L-phenylalanine, which is then condensed with the growing chain. The second adenylation domain activates L-cysteine.

-

Cyclization and Thiazole Formation: The cyclization (Cy) domain of BarG catalyzes the formation of a thiazoline ring from the cysteine residue. This is subsequently oxidized to a thiazole, likely by the action of BarJ, a putative FAD-dependent oxidoreductase.[1]

Termination

The final step in this compound biosynthesis is the release of the completed molecule from the NRPS machinery. This is typically accomplished by a thioesterase (TE) domain, which is located at the C-terminus of the final NRPS module (BarG).

Visualizing the this compound Biosynthetic Pathway

The following diagrams illustrate the logical flow of the this compound biosynthetic pathway and the experimental workflow for studying it.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound pathway analysis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the this compound biosynthetic pathway. While specific, detailed protocols are often tailored to individual laboratory conditions, the following represent the standard approaches.

Gene Cloning and Heterologous Expression

Objective: To produce the enzymes of the this compound pathway in a foreign host for in vitro characterization.

Generalized Protocol:

-

Gene Amplification: The bar genes are amplified from the genomic DNA of Lyngbya majuscula using PCR with high-fidelity polymerase.

-

Vector Ligation: The amplified genes are cloned into an appropriate expression vector, such as the pET series for E. coli or pSET152 for Streptomyces. These vectors often contain an affinity tag (e.g., His-tag) for simplified protein purification.

-

Transformation: The recombinant plasmids are transformed into a suitable expression host, such as E. coli BL21(DE3) or Streptomyces venezuelae.

-

Culture Growth and Induction: The transformed cells are grown in a suitable medium (e.g., LB for E. coli, ISP2 for Streptomyces) to a specific optical density. Protein expression is then induced, for example, with IPTG in E. coli.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation and lysed using methods such as sonication or French press to release the cellular contents.

Protein Purification

Objective: To isolate the enzymes of interest from the crude cell lysate.

Generalized Protocol for His-tagged Proteins:

-

Clarification of Lysate: The cell lysate is centrifuged at high speed to pellet cellular debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a column containing a resin with high affinity for the tag (e.g., Ni-NTA for His-tagged proteins).

-

Washing: The column is washed with a buffer containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins.

-

Elution: The protein of interest is eluted from the column using a high concentration of the competing agent.

-

Buffer Exchange and Concentration: The purified protein is transferred into a suitable storage buffer using dialysis or a desalting column and concentrated to a working concentration.

ATP-Pyrophosphate Exchange Assay

Objective: To determine the substrate specificity of the adenylation domains (e.g., BarD, BarE). This assay measures the reverse reaction of the adenylation step.

Generalized Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified adenylation domain, ATP, MgCl2, and a radiolabeled pyrophosphate ([³²P]PPi).

-

Initiation of Reaction: The reaction is initiated by the addition of the amino acid substrate to be tested.

-

Incubation: The reaction is incubated at a specific temperature for a set period.

-

Quenching and Precipitation: The reaction is stopped, and the unincorporated [³²P]PPi is precipitated.

-

Quantification: The amount of [³²P] incorporated into ATP is measured using scintillation counting. A higher count indicates a greater substrate preference by the enzyme.

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is crucial for understanding its efficiency and for potential bioengineering efforts. However, detailed kinetic data for the individual enzymes and precise production titers are not extensively reported in the publicly available literature. The following table summarizes the available quantitative information.

| Parameter | Value | Organism/System | Reference |

| 4-O-demethylthis compound Titer | < 1 µg/L | Streptomyces venezuelae (heterologous host) | [3] |

| This compound LD50 (Molluscicidal Activity) | 3.9 µM | Biomphalaria glabrata | [3] |

| BarD (Adenylation Domain) Substrate Specificity | High for L-leucine and L-valine | In vitro assay | [1] |

| BarE (Adenylation Domain) Substrate Specificity | High for trichloroleucine | In vitro assay | [1] |

| BarG (Adenylation Domain) Substrate Specificity | High for L-phenylalanine and L-cysteine | In vitro assay | [1][2] |

Conclusion and Future Directions

The study of the this compound biosynthetic pathway has unveiled a remarkable example of the metabolic ingenuity of marine cyanobacteria. The intricate interplay of PKS and NRPS modules, along with a suite of unique tailoring enzymes, provides a rich platform for investigating novel biocatalytic mechanisms. While significant progress has been made in elucidating the key steps in this compound biosynthesis, several areas warrant further investigation.

The precise mechanisms of the one-carbon truncation and the final thiazole oxidation remain to be fully characterized. Furthermore, the regulatory networks governing the expression of the bar gene cluster are largely unknown. A deeper understanding of these aspects will be crucial for harnessing the full potential of this biosynthetic pathway.

For drug development professionals, the unique structural motifs of this compound and its potent biological activity make it an attractive scaffold for medicinal chemistry efforts. The heterologous expression of the bar gene cluster, although currently yielding low titers, opens the door for metabolic engineering strategies to improve production and generate novel analogs with enhanced therapeutic properties. The continued exploration of the this compound biosynthetic pathway and its enzymatic machinery promises to yield valuable insights into natural product biosynthesis and provide new tools for the development of novel pharmaceuticals.

References

- 1. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

Barbamide's Mechanism of Action on Neuronal Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide, a lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, has emerged as a molecule of interest for its interactions with the mammalian nervous system.[1][2] Initially identified for its molluscicidal activity, recent research has unveiled its affinity for several neuronal receptors and its ability to modulate intracellular calcium dynamics, suggesting its potential as a pharmacological tool or a lead for drug discovery.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action on neuronal receptors, with a focus on its binding affinities, effects on calcium signaling, and the experimental protocols used to elucidate these properties.

Receptor Binding Affinity of this compound

Screening of this compound against a panel of 45 receptors and transporters involved in nociception and sensory neuron activity has revealed significant binding affinity for a specific subset of these targets.[1] A primary screen measuring the percent inhibition at a 10 µM concentration of this compound identified high-level interactions with the dopamine transporter (DAT), the kappa opioid receptor (KOR), and sigma receptors (σ1 and σ2/TMEM97).[1][3]

Quantitative Binding Data

The following table summarizes the primary screening results for this compound and this compound-containing fractions against key neuronal receptors. The data represents the average percent inhibition of radioligand binding at a 10 µM concentration.

| Target Receptor/Transporter | Pure this compound (% Inhibition @ 10 µM) | This compound-Containing Fraction DUQ0029D (% Inhibition @ 10 µM) |

| Sigma-2/TMEM97 Receptor | 87 | 93 |

| Kappa Opioid Receptor (KOR) | 71 | 75 |

| Dopamine Transporter (DAT) | 90 | Not Reported |

| Sigma-1 Receptor | 63 | Not Reported |

Data sourced from Hough et al., 2023.[1][4]

Modulation of Neuronal Calcium Signaling

While this compound exhibits binding affinity for several neuronal receptors, its functional effects appear to be centered on the modulation of intracellular calcium ([Ca2+]) levels, a critical second messenger in neuronal signaling.[1]

Effects on Basal Calcium and Capsaicin-Evoked Influx

In isolated mouse sensory neurons, this compound alone does not elicit a significant change in basal intracellular calcium levels.[1] However, it potentiates the effects of the Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, capsaicin.[1] Neurons pre-treated with this compound show a significantly enhanced peak fluorescence intensity in response to capsaicin, indicating an amplified calcium influx through TRPV1 channels.[5][6] Conversely, the subsequent depolarization-induced calcium influx triggered by potassium chloride (KCl) is diminished in this compound-treated cells.[5]

Enhancement of Store-Operated Calcium Entry (SOCE)

A key aspect of this compound's activity is its enhancement of store-operated calcium entry (SOCE).[1] SOCE is a crucial mechanism for replenishing endoplasmic reticulum (ER) calcium stores following their depletion. In dorsal root ganglion (DRG) neurons, this compound treatment leads to an augmented SOCE response after ER calcium depletion with the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, thapsigargin.[5] This suggests that this compound may influence the molecular machinery of SOCE, which involves the STIM proteins in the ER and Orai channels in the plasma membrane.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's neuronal activity.

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for a panel of neuronal receptors and transporters.

-

Method: Radioligand binding assays were conducted by the Psychoactive Drug Screening Program (PDSP).

-

Protocol:

-

A panel of 45 CNS receptors, transporters, and ion channels were assessed.

-

This compound was screened at a single concentration of 10 µM in primary assays.

-

The assays measure the displacement of a specific radioligand from its target receptor by the test compound (this compound).

-

The results are expressed as the percentage inhibition of radioligand binding.[3]

-

Calcium Imaging in Primary Sensory Neurons

-

Objective: To measure the effect of this compound on intracellular calcium dynamics in response to various stimuli.

-

Method: Live-cell calcium imaging using the genetically encoded calcium indicator GCaMP6f.

-

Protocol:

-

Dorsal root ganglion (DRG) neurons were isolated from female mice expressing GCaMP6f.

-

Cultured DRG neurons were treated with either this compound (10 µM) or a vehicle control.

-

Cells were subsequently stimulated with the TRPV1 agonist capsaicin, followed by depolarization with KCl.

-

Changes in intracellular calcium were recorded by measuring the fluorescence intensity of GCaMP6f over time.[5][6]

-

Store-Operated Calcium Entry (SOCE) Assay

-

Objective: To assess the impact of this compound on SOCE in sensory neurons.

-

Method: Calcium imaging following the depletion of intracellular calcium stores.

-

Protocol:

-

Primary DRG neurons expressing GCaMP6f were bathed in a calcium-free buffer.

-

The SERCA inhibitor thapsigargin was used to deplete ER calcium stores, in the presence of either this compound or a vehicle control.

-

Calcium was then reintroduced into the extracellular medium.

-

The subsequent rise in intracellular calcium, representing SOCE, was measured by GCaMP6f fluorescence.[5]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound action on sensory neurons.

Caption: Experimental workflow for calcium imaging in DRG neurons.

Caption: Workflow for the Store-Operated Calcium Entry (SOCE) assay.

Conclusion

This compound demonstrates a multifaceted interaction with the neuronal system. Its binding affinity for key receptors such as the kappa opioid, sigma, and dopamine transporter receptors, coupled with its pronounced effects on calcium signaling pathways, particularly the potentiation of TRPV1-mediated influx and the enhancement of SOCE, marks it as a significant molecule for further neuropharmacological investigation.[1] The detailed mechanisms connecting its receptor binding to the observed modulation of calcium channels remain an area for future research. The potential for agonistic or antagonistic activity at its binding targets requires further characterization to fully understand its physiological role and therapeutic potential.

References

- 1. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Barbamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula and initially recognized for its potent molluscicidal activity.[1][2] Subsequent research has unveiled a more complex pharmacological profile, revealing its interaction with various targets within the mammalian central nervous system (CNS).[3][4] This technical guide provides a comprehensive overview of the biological activities of this compound and its structural analogs, focusing on its mechanism of action, quantitative bioactivity data, and detailed experimental protocols for its evaluation. The unique structural features of this compound, including a trichloromethyl group, contribute to its diverse biological profile.[2][5] This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development interested in leveraging the therapeutic potential of this marine natural product.

Mechanism of Action

Recent studies have shifted the focus of this compound research from its molluscicidal properties to its effects on mammalian neuronal systems. This compound has been shown to have a notable affinity for a range of membrane-bound receptors and transporters, suggesting a multi-target mechanism of action that primarily impacts neuronal signaling and calcium homeostasis.[3][4]

Receptor Binding Profile

This compound exhibits significant binding affinity for several key receptors and transporters involved in neurotransmission and cellular signaling.[3] Secondary screening has revealed its interaction with the following targets:

-

Kappa Opioid Receptor (KOR): this compound displays a high affinity for the KOR, a receptor implicated in pain, mood, and addiction.[3][6]

-

Sigma Receptors (σ1 and σ2/TMEM97): this compound binds to both sigma-1 (σ1) and sigma-2 (σ2/TMEM97) receptors.[3] These receptors are involved in a variety of cellular functions, including the regulation of ion channels, cellular signaling, and cell survival.

-

Dopamine Transporter (DAT): this compound also shows affinity for the dopamine transporter, a key regulator of dopamine levels in the synapse.[3]

Modulation of Neuronal Calcium Signaling

A significant aspect of this compound's biological activity is its ability to modulate intracellular calcium ([Ca2+]i) levels in sensory neurons. While this compound alone does not directly elicit calcium flux, it potentiates the effects of other stimuli. Specifically, it has been observed to enhance the calcium influx induced by the TRPV1 agonist capsaicin and to augment store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[4][7]

The interaction of this compound with the sigma-2/TMEM97 receptor is thought to be a key mechanism underlying its effects on calcium signaling.[4] TMEM97 is involved in cholesterol homeostasis, and its modulation by this compound may lead to alterations in the plasma membrane's lipid composition, thereby affecting the function of ion channels such as Orai1, the pore-forming unit of the store-operated calcium channel.[4]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.

Table 1: Receptor Binding Affinities of this compound [3]

| Target | Kᵢ (nM) |

| Kappa Opioid Receptor (KOR) | 79.14 |

| Sigma-1 Receptor (σ1) | 2256 |

| Sigma-2 Receptor (TMEM97) | 2640 |

| Dopamine Transporter (DAT) | 3100 |

| Dopamine D3 Receptor (D₃R) | 446 |

Table 2: Cytotoxicity of this compound [4]

| Cell Line | Assay | Activity |

| MDA-MB-231 (Triple-negative breast cancer) | MTT | No significant decrease in cell viability at concentrations up to 100 µM |

| BT-549 (Triple-negative breast cancer) | MTT | No significant decrease in cell viability at concentrations up to 100 µM |

| MCF-7 (Estrogen receptor-positive breast cancer) | MTT | No significant decrease in cell viability at concentrations up to 100 µM |

| HEK-293 (Human embryonic kidney) | MTT | No significant decrease in cell viability at concentrations up to 100 µM |

Table 3: Biological Activity of this compound Analogs

| Analog | Biological Activity | IC₅₀/LC₁₀₀ | Source |

| This compound | Molluscicidal (against Biomphalaria glabrata) | LC₁₀₀ = 10 µg/mL | [2] |

| Dysidenin | Anthelmintic (against Haemonchus contortus larvae) | IC₅₀ = 31 µM | [5] |

| Dysidenin | Inhibition of bone morphogenetic protein-induced alkaline phosphatase | IC₅₀ = 2.3 µM | [5] |

| Barbaleucamide A | No quantitative data available | - | |

| Dysidenamide | No quantitative data available | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

Radioligand Binding Assay for Kappa Opioid Receptor (KOR)

This protocol is adapted for determining the binding affinity of compounds to the KOR using the selective radioligand [³H]U-69593.[8][9]

1. Membrane Preparation:

-

Homogenize guinea pig cortical tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA protein assay.

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of membrane preparation (containing a predetermined optimal amount of protein).

-

50 µL of [³H]U-69593 (at a concentration near its Kd, typically 1-3 nM).

-

50 µL of competing ligand (e.g., this compound) at various concentrations or buffer for total binding.

-

For non-specific binding, add a high concentration of an unlabeled KOR agonist (e.g., 10 µM U-50488).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.[1]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM

This protocol describes a method to measure changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[4][7]

1. Cell Preparation and Dye Loading:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution, e.g., HBSS).

-

Wash the cells once with the salt solution.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells with the salt solution to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.

2. Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the cells with a Ca²⁺-free physiological salt solution.

-

To deplete intracellular calcium stores, add a SERCA pump inhibitor such as thapsigargin (e.g., 2 µM) to the Ca²⁺-free solution.

-

After store depletion, reintroduce a physiological salt solution containing Ca²⁺ to induce SOCE.

-

Excite Fura-2 alternately at 340 nm and 380 nm and collect the emission at 510 nm.

3. Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

The change in the F340/F380 ratio upon reintroduction of extracellular Ca²⁺ represents the magnitude of SOCE.

-

Compare the SOCE response in the presence and absence of the test compound (e.g., this compound) to determine its modulatory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Conclusion and Future Directions

This compound, a marine-derived natural product, has emerged as a fascinating molecule with a diverse range of biological activities. Its ability to interact with multiple CNS targets, including the kappa opioid receptor, sigma receptors, and the dopamine transporter, coupled with its modulation of neuronal calcium signaling, makes it a promising scaffold for the development of novel therapeutics. The lack of significant cytotoxicity in mammalian cell lines further enhances its potential as a lead compound.[4]

Future research should focus on several key areas. A comprehensive structure-activity relationship (SAR) study of this compound and its analogs is crucial to identify the pharmacophore responsible for its distinct activities and to design more potent and selective derivatives. While some bioactivity data for analogs like dysidenin exists, a more systematic evaluation of a broader range of analogs against the identified CNS targets is needed.[5] In particular, quantitative data for barbaleucamide A and dysidenamide would provide a more complete picture of the SAR. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the therapeutic potential of this compound and its optimized analogs in relevant animal models of pain, neurodegenerative disorders, and other CNS-related conditions. The continued exploration of this unique marine natural product holds significant promise for the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Barbamide: A Marine Metabolite with Therapeutic Potential in Neuroscience

A Technical Guide for Drug Discovery Professionals

Abstract

Barbamide, a lipopeptide derived from the marine cyanobacterium Lyngbya majuscula, has emerged as a promising lead compound for drug discovery, particularly in the realm of neuroscience. Initially identified for its molluscicidal properties, recent research has unveiled its nuanced interactions with key receptors in the mammalian central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its biological activities, mechanism of action, and key experimental data, to support further investigation and development of this compound-based therapeutics. With a favorable profile of low cytotoxicity and significant affinity for multiple CNS targets, this compound presents a compelling scaffold for the development of novel drugs targeting neurological and psychiatric disorders.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Marine environments, in particular, offer a vast and largely untapped reservoir of chemical diversity. This compound is a chlorinated lipopeptide first isolated from the Caribbean cyanobacterium Lyngbya majuscula.[1] While its initial characterization revealed potent molluscicidal activity, subsequent investigations have shifted focus to its effects on mammalian systems.[1]

Recent studies have demonstrated that this compound interacts with several G-protein coupled receptors and transporters in the CNS, exhibiting a unique pharmacological profile.[2][3] Notably, it displays significant binding affinity for the kappa opioid receptor (KOR), sigma-1 (σ1) and sigma-2 (σ2) receptors, and the dopamine transporter (DAT).[2] Furthermore, this compound has been shown to modulate neuronal excitability by enhancing store-operated calcium entry (SOCE) in sensory neurons, a process potentially mediated by its interaction with the σ2 receptor, also known as transmembrane protein 97 (TMEM97).[2][3]

Crucially, this compound exhibits limited cytotoxicity against a range of mammalian cancer and non-cancerous cell lines at concentrations effective for receptor modulation, highlighting its potential as a safe starting point for medicinal chemistry efforts.[2] This guide synthesizes the current knowledge on this compound, presenting its biological data, experimental methodologies, and proposed mechanisms of action to facilitate its exploration as a lead compound in drug discovery.

Chemical Properties

This compound is a unique lipopeptide characterized by the presence of a trichloromethyl group and a thiazole ring. Its chemical structure and that of some of its known analogs are presented below.

Table 1: Chemical Structures of this compound and its Analogs

| Compound Name | Chemical Structure | Molecular Formula |

| This compound | [Image of this compound structure] | C₂₀H₂₃Cl₃N₂O₂S |

| Barbaleucamide A | [Image of Barbaleucamide A structure] | C₂₁H₂₆Cl₃N₃O₂S |

| Dysidenin | [Image of Dysidenin structure] | C₁₇H₂₃Cl₆N₃OS |

| Dysidenamide | [Image of Dysidenamide structure] | C₁₇H₂₂Cl₅N₃OS |

Note: The images of the chemical structures are placeholders and would be inserted in a final document.

Biological Activity and Quantitative Data

This compound's biological activity has been characterized through a series of in vitro assays, revealing a multi-target profile with potential therapeutic implications.

Receptor Binding Affinity

This compound's affinity for various CNS receptors has been determined through radioligand binding assays, primarily conducted via the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).[2] The binding affinities (Ki) for key targets are summarized in the table below.

Table 2: Receptor Binding Affinities of this compound

| Target Receptor/Transporter | Binding Affinity (Ki) [nM] | Reference |

| Kappa Opioid Receptor (KOR) | 79.14 | [2] |

| Sigma-1 Receptor (σ1) | 2256 | [2] |

| Sigma-2 Receptor (σ2/TMEM97) | 2640 | [2] |

| Dopamine D3 Receptor (D3R) | 446 | [2] |

| Dopamine Transporter (DAT) | 3100 | [2] |

Cellular Activity

This compound modulates neuronal function by impacting calcium signaling. In studies using primary mouse dorsal root ganglion (DRG) neurons, this compound was found to enhance the excitatory effect of the TRPV1 agonist capsaicin and to potentiate store-operated calcium entry (SOCE) following depletion of intracellular calcium stores.[2][3] This suggests a role for this compound in sensitizing neurons to excitatory stimuli.

Cytotoxicity Profile

A critical aspect of a lead compound is its safety profile. This compound has demonstrated minimal cytotoxicity in several mammalian cell lines.

Table 3: Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Cell Type | Assay | Result | Concentration Range Tested (µM) | Reference |

| MDA-MB-231 | Triple-negative breast cancer | MTT | No significant decrease in cell viability | 0.1 - 100 | [2] |

| BT-549 | Triple-negative breast cancer | MTT | No significant decrease in cell viability | 0.1 - 100 | [2] |

| MCF-7 | Estrogen receptor-positive breast cancer | MTT | No significant decrease in cell viability | 0.1 - 100 | [2] |

| HEK-293 | Human embryonic kidney (non-cancerous) | MTT | No significant decrease in cell viability | 0.1 - 100 | [2] |

Molluscicidal Activity

This compound was originally identified based on its toxicity to the mollusc Biomphalaria glabrata.

Table 4: Molluscicidal Activity of this compound

| Organism | Activity | LC100 | Reference |

| Biomphalaria glabrata | Molluscicidal | 10 µg/mL | [1] |

Mechanism of Action

The precise molecular mechanisms underlying all of this compound's biological activities are still under investigation. However, a plausible mechanism for its effects on calcium signaling has been proposed.

Modulation of Store-Operated Calcium Entry (SOCE)

This compound's enhancement of SOCE is hypothesized to be mediated through its interaction with the sigma-2/TMEM97 receptor.[2] TMEM97 is located in the endoplasmic reticulum and plasma membrane and is involved in regulating cholesterol homeostasis.[2] It is proposed that this compound, by binding to TMEM97, may induce a rearrangement of membrane cholesterol. This alteration in the lipid environment could, in turn, enhance the function of Orai1, the pore-forming subunit of the store-operated calcium channel, leading to increased Ca²⁺ influx upon store depletion.[2]

Caption: Proposed mechanism of this compound-mediated enhancement of SOCE.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxicity of this compound against mammalian cell lines.

-

Methodology:

-

Cells (e.g., MDA-MB-231, BT-549, MCF-7, HEK-293) are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30, and 100 µM) or vehicle control (e.g., 0.1% DMSO).

-

Plates are incubated for a specified period (e.g., 72 hours).

-

Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Barbamide: A Technical Guide

Introduction

Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula.[1] Originally identified for its potent molluscicidal activity, subsequent research has unveiled a more complex pharmacological profile, revealing interactions with several key central nervous system (CNS) receptors and a modulatory role in neuronal calcium signaling.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinities, effects on cellular signaling pathways, and cytotoxicity, presented with detailed experimental methodologies for researchers and drug development professionals.

Receptor Binding Affinity

This compound has been demonstrated to bind to a range of CNS receptors and transporters.[3] A summary of its binding affinities, determined through radioligand binding assays, is presented in Table 1. The primary screening was conducted at a concentration of 10 µM, and targets with greater than 50% inhibition were subjected to secondary screening to determine the inhibition constant (Ki).[2][4]

| Target Receptor/Transporter | Inhibition Constant (Kᵢ) (nM) |

| Kappa Opioid Receptor (KOR) | 79.14 |

| Dopamine D3 Receptor (D₃R) | 446 |

| Sigma-1 Receptor | 2256 |

| Sigma-2 Receptor (TMEM97) | 2640 |

| Dopamine Transporter (DAT) | 3100 |

| Table 1: Receptor Binding Affinities of this compound [2] |

Cytotoxicity Profile

Despite its initial discovery as a molluscicidal agent, this compound has shown minimal cytotoxicity in various mammalian cell lines.[1][2] This low toxicity profile is a significant characteristic when considering its potential as a pharmacological tool or a starting point for drug development.[2] Cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of treatment with this compound at concentrations ranging from 0.1 to 100 µM.[2] The results are summarized in Table 2.

| Cell Line | Cell Type | Result |

| MDA-MB-231 | Triple-Negative Breast Cancer | No significant decrease in cell viability |

| BT-549 | Triple-Negative Breast Cancer | No significant decrease in cell viability |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | No significant decrease in cell viability |

| HEK-293 | Human Embryonic Kidney (Non-cancerous) | No significant decrease in cell viability |

| Table 2: Cytotoxicity of this compound in Mammalian Cell Lines [2][5] |

Effects on Neuronal Signaling

This compound has been shown to modulate calcium signaling in sensory neurons, although it does not directly induce calcium flux on its own.[3][4] Its primary effects are the enhancement of capsaicin-induced calcium influx through TRPV1 channels and the potentiation of store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[3]

A proposed mechanism for these effects involves the interaction of this compound with the sigma-2 receptor (TMEM97).[2] This interaction is hypothesized to lead to a rearrangement of membrane cholesterol, which in turn enhances cellular excitability.[2]

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[6][7] These assays are typically conducted as competitive inhibition experiments where the test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor.[6]

General Protocol:

-

Preparation: Receptor preparations (e.g., cell membranes expressing the target receptor) are incubated with a fixed concentration of a specific radiolabeled ligand.

-

Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control.

References

- 1. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

Barbamide's Interaction with Sigma-1 and Sigma-2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide, a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, has emerged as a molecule of interest due to its interactions with various mammalian receptors. Initially recognized for its molluscicidal properties, recent studies have unveiled its affinity for sigma receptors, specifically the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, also known as transmembrane protein 97 (TMEM97).[1][2] This guide provides an in-depth technical overview of the current understanding of this compound's interaction with these receptors, focusing on quantitative binding data, functional effects, and the underlying experimental methodologies.

Quantitative Binding Affinity of this compound

Competitive radioligand binding assays have been employed to determine the binding affinity of this compound for human sigma-1 and sigma-2 receptors. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. Lower Ki values indicate a higher binding affinity.

A secondary screening of pure this compound has yielded the following binding affinities:[2][3]

| Receptor Subtype | Binding Affinity (Ki) |

| Sigma-1 (σ1R) | 2256 nM |

| Sigma-2 (σ2R/TMEM97) | 2640 nM |

Table 1: Binding Affinities of this compound for Sigma-1 and Sigma-2 Receptors.[2][3]

Functional Effects and Signaling Pathways

While this compound's binding to sigma receptors is established, the complete downstream signaling cascades are still under investigation. However, functional assays have provided initial insights into its potential mechanisms of action, particularly concerning calcium signaling.

Enhancement of Store-Operated Calcium Entry (SOCE)

In studies involving mouse sensory neurons, this compound on its own did not show a direct impact on calcium flux.[1][2] However, it was observed to enhance store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[1][2][3] SOCE is a critical cellular process for replenishing endoplasmic reticulum (ER) calcium and is involved in a multitude of signaling pathways.

The proposed mechanism for this compound's effect on SOCE, particularly through its interaction with the sigma-2 receptor, involves the modulation of cholesterol homeostasis.[3] It is hypothesized that this compound, by interacting with σ2R/TMEM97, may lead to a rearrangement of cholesterol within the plasma membrane, which in turn enhances cellular excitability and potentiates SOCE.[3] Further research is required to fully elucidate this pathway.

Figure 1: Proposed signaling pathway for this compound-enhanced SOCE.

General Sigma Receptor Signaling Context

To better understand the potential implications of this compound's interactions, it is useful to consider the established roles of sigma receptors:

-

Sigma-1 Receptor (σ1R): This receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[4][5] It plays a crucial role in regulating calcium signaling between the ER and mitochondria, partly by interacting with the inositol 1,4,5-trisphosphate (IP3) receptor.[4][5] Upon ligand binding or cellular stress, σ1R can translocate and modulate the activity of various ion channels and signaling proteins.[1][2]

-

Sigma-2 Receptor (σ2R/TMEM97): This receptor is implicated in the regulation of cholesterol homeostasis and the trafficking of lipids.[6][7][8] It can form a complex with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to influence cellular processes like autophagy and cell proliferation.[7][9]

Experimental Protocols

The following sections detail the methodologies used to ascertain the binding and functional effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

-

Membrane preparations expressing human sigma-1 or sigma-2 receptors.

-

Radioligand for sigma-1: --INVALID-LINK---pentazocine.[10]

-

Radioligand for sigma-2: [³H]1,3-di-o-tolylguanidine ([³H]DTG).[10][11]

-

Masking ligand for sigma-2 assay (to block σ1R binding): (+)-pentazocine.[10][11]

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: Receptor membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). For the sigma-2 assay, a masking ligand is included to prevent the radioligand from binding to sigma-1 receptors.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: General workflow for a radioligand binding assay.

Store-Operated Calcium Entry (SOCE) Assay

This assay measures the influx of extracellular calcium following the depletion of intracellular calcium stores.

Objective: To determine the effect of this compound on SOCE in sensory neurons.

Materials:

-

Isolated mouse dorsal root ganglion (DRG) neurons.

-

Genetically encoded calcium indicator (e.g., GCaMP6f) or a fluorescent calcium dye (e.g., Fura-2).

-

Calcium-free imaging buffer.

-

Calcium-containing imaging buffer.

-

ER Ca²⁺-ATPase inhibitor (e.g., thapsigargin) to deplete intracellular stores.

-

Test compound: this compound.

-

Fluorescence microscope.

Procedure:

-

Cell Preparation: DRG neurons are cultured and loaded with a calcium indicator.

-

Baseline Measurement: Cells are initially perfused with a calcium-containing buffer to establish a baseline fluorescence.

-

Store Depletion: The perfusion is switched to a calcium-free buffer containing thapsigargin. This depletes the ER calcium stores, causing a transient increase in cytosolic calcium, which is measured by the indicator's fluorescence.

-

Compound Application: this compound is added to the calcium-free buffer.

-

Calcium Re-addition: The perfusion is switched back to a calcium-containing buffer. The resulting increase in fluorescence represents the influx of calcium through store-operated channels (SOCE).

-

Data Analysis: The magnitude and rate of the fluorescence increase upon calcium re-addition are quantified and compared between control cells and cells treated with this compound.

Conclusion and Future Directions

This compound demonstrates measurable binding affinity for both sigma-1 and sigma-2 receptors. Its functional effects appear to be linked to the modulation of calcium signaling, specifically the enhancement of store-operated calcium entry, with a proposed mechanism involving the sigma-2 receptor and cholesterol homeostasis. The provided experimental protocols offer a framework for the continued investigation of this compound and its analogues.

Future research should focus on:

-

Elucidating the precise downstream signaling cascades initiated by this compound binding to both sigma-1 and sigma-2 receptors.

-

Validating the role of cholesterol modulation in the observed effects on SOCE.

-

Investigating the potential therapeutic applications of this compound and its derivatives in conditions where sigma receptor and calcium signaling dysregulation are implicated, such as neuropathic pain and neurodegenerative diseases.

-

Exploring the structure-activity relationships of this compound analogues to develop more potent and selective sigma receptor ligands.

References

- 1. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]